molecular formula C21H22N4O3S B301588 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide

Katalognummer B301588
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: WBOMALJVZCHIOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess significant antimicrobial and antifungal properties. It has also been investigated for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide is its broad-spectrum activity against various cancer cells and microorganisms. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further investigated before it can be used as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to investigate its potential as an antimicrobial and antifungal agent.

Synthesemethoden

The synthesis of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide involves the reaction of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole with 4-(4-morpholinyl)benzaldehyde in the presence of thionyl chloride. The resulting product is then treated with N-acetyl glycine to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antimicrobial, antifungal, and anticancer properties. Additionally, it has been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.

Eigenschaften

Molekularformel

C21H22N4O3S

Molekulargewicht

410.5 g/mol

IUPAC-Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C21H22N4O3S/c1-15-4-2-3-5-18(15)20-23-24-21(28-20)29-14-19(26)22-16-6-8-17(9-7-16)25-10-12-27-13-11-25/h2-9H,10-14H2,1H3,(H,22,26)

InChI-Schlüssel

WBOMALJVZCHIOA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)N4CCOCC4

Kanonische SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.